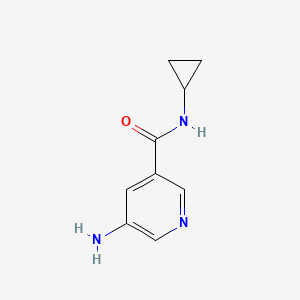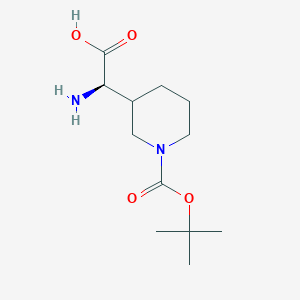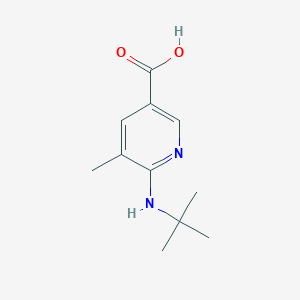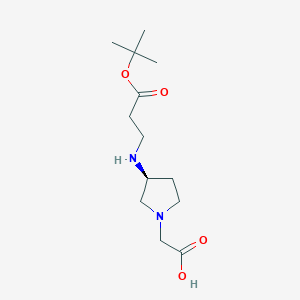![molecular formula C6H4ClN3 B13002386 1-Chloropyrrolo[1,2-d][1,2,4]triazine](/img/structure/B13002386.png)
1-Chloropyrrolo[1,2-d][1,2,4]triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloropyrrolo[1,2-d][1,2,4]triazine is a heterocyclic compound that features a fused ring system consisting of a pyrrole and a triazine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloropyrrolo[1,2-d][1,2,4]triazine can be synthesized through several methods. One common approach involves the reaction of pyrrole with chloramine and formamidine acetate. This method yields the desired compound through a series of steps including cyclization and chlorination . Another method involves the use of pyrrole derivatives and bromohydrazone, followed by cyclization to form the triazine ring .
Industrial Production Methods: Industrial production of this compound often involves scalable methodologies that ensure high yield and purity. For instance, a two-vessel-operated process has been developed, which utilizes pyrrole, dimethylformamide, hydroxylamine, ammonia, and bleach. This method has been optimized to achieve a 55% overall yield .
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloropyrrolo[1,2-d][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazine ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve the use of a base and a solvent like dimethylformamide.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products:
Substitution Reactions: Products include derivatives where the chlorine atom is replaced by other functional groups.
Oxidation and Reduction: Products include various oxidized or reduced forms of the triazine ring.
Aplicaciones Científicas De Investigación
1-Chloropyrrolo[1,2-d][1,2,4]triazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of kinase inhibitors, which are crucial in cancer research.
Industry: The compound is utilized in the production of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-Chloropyrrolo[1,2-d][1,2,4]triazine involves its interaction with specific molecular targets. In the case of kinase inhibitors, the compound binds to the active site of the kinase enzyme, inhibiting its activity and thereby preventing the phosphorylation of target proteins. This inhibition can lead to the suppression of cancer cell proliferation . In antiviral applications, the compound interferes with viral replication by targeting viral enzymes .
Comparación Con Compuestos Similares
1-Chloropyrrolo[1,2-d][1,2,4]triazine can be compared with other similar compounds such as:
Pyrrolo[2,1-f][1,2,4]triazine: This compound is also a fused heterocycle and is used in kinase inhibitors and antiviral drugs.
1,2,4-Triazine Derivatives: These compounds share the triazine ring structure and have applications in medicinal chemistry and agrochemicals.
Uniqueness: this compound is unique due to its specific substitution pattern and its ability to serve as a versatile building block for various bioactive molecules. Its role in the synthesis of remdesivir highlights its importance in antiviral drug development .
Propiedades
Fórmula molecular |
C6H4ClN3 |
|---|---|
Peso molecular |
153.57 g/mol |
Nombre IUPAC |
1-chloropyrrolo[1,2-d][1,2,4]triazine |
InChI |
InChI=1S/C6H4ClN3/c7-6-5-2-1-3-10(5)4-8-9-6/h1-4H |
Clave InChI |
PONNXFJIXFKXJI-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C=NN=C(C2=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2'-Chloro-4'-nitro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13002307.png)



![3-Acetyl-6,7,8,9-tetrahydro-1H-cyclohepta[b]pyridin-2(5H)-one](/img/structure/B13002334.png)

![{2-[4-(2,4,4-Trimethylpentan-2-YL)phenoxy]ethoxy}acetic acid](/img/structure/B13002352.png)







